3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Description
3-{[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolo[2,1-b]quinazoline core. Key structural attributes include:
- A methylidene group at position 3, substituted with a 3-(benzyloxy)-4-methoxyphenyl moiety.
- A 9-oxo group contributing to electronic delocalization within the core.
Properties
IUPAC Name |
(3E)-3-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c1-33-23-10-7-18(14-24(23)34-16-17-5-3-2-4-6-17)13-19-11-12-29-25(19)28-22-15-20(27(31)32)8-9-21(22)26(29)30/h2-10,13-15H,11-12,16H2,1H3,(H,31,32)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOAOYDJKYUKAF-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCN3C2=NC4=C(C3=O)C=CC(=C4)C(=O)O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCN3C2=NC4=C(C3=O)C=CC(=C4)C(=O)O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrroloquinazoline Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.
Introduction of the Benzyloxy and Methoxy Substituents: These groups can be introduced via nucleophilic substitution reactions using suitable benzyl and methoxy reagents.
Final Coupling Reaction: The final step involves coupling the substituted phenyl group with the pyrroloquinazoline core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up the Reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Research Findings and Implications
- Core Structure: The pyrroloquinazoline core offers distinct electronic properties compared to quinoline or pyrazolo derivatives, influencing target selectivity.
- Carboxylic Acid Position : Position 6 in the target compound may optimize interactions with polar residues in active sites, contrasting with ’s side-chain acids.
Biological Activity
3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound features a unique pyrroloquinazoline core with various functional groups that enhance its reactivity and interactions with biological systems. The presence of a carboxylic acid group improves its solubility and biological activity, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C27H22N2O5
- Molecular Weight : 454.48 g/mol
The compound's structure includes:
- A benzyloxy group
- A methoxyphenyl moiety
- A carboxylic acid group
These features contribute to its potential as an antimicrobial and anticancer agent.
Biological Activities
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties. It interacts with specific molecular targets, modulating enzyme activity and influencing cellular processes such as proliferation and apoptosis. This interaction is crucial for its effectiveness against various microbial strains.
Anticancer Activity
The compound has demonstrated the ability to induce apoptosis in cancer cells. This programmed cell death is vital for inhibiting tumor growth. Research findings suggest that it can inhibit cell growth across multiple cancer cell lines, indicating broad-spectrum anticancer potential.
The mechanism by which this compound exerts its biological effects involves:
- Binding to specific enzymes and receptors.
- Modulating their activity, leading to significant biological effects such as inhibition of cell growth or induction of apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid | Similar pyrroloquinazoline core | Lacks methoxy group |
| 3-(4-methoxybenzylidene)-9-oxo-1H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid | Different substituents on the benzyl group | Focused on methoxy substitution |
| 4-(benzyloxy)-6-chloroquinazoline derivatives | Quinazoline backbone | Chlorine substitution affects reactivity |
This table highlights how the specific combination of functional groups in this compound enhances its reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy against various bacterial strains. The results indicated significant inhibition at low concentrations.
- Cancer Cell Line Evaluation : In vitro studies assessed the antiproliferative effects on several cancer cell lines. The compound showed moderate to high inhibitory effects on cell growth.
- Mechanistic Studies : Research into the mechanism revealed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
Q & A
Q. SAR Table :
Basic Question: What factors influence the compound’s stability in solution during storage?
Answer:
- Solvent Choice : Use DMSO for long-term storage (-20°C) to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyrroloquinazoline core .
- pH Control : Buffer solutions (pH 6–7) minimize carboxylic acid degradation .
Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Question: What computational strategies can predict its mechanism of action?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like topoisomerase IV or EGFR kinase .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Case Study : Docking studies on fluoroquinolone analogs () revealed hydrogen bonding with DNA gyrase’s Ser84 residue, guiding analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
